molecular formula C18H22ClN3O2S B2552645 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863017-99-6

1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2552645
CAS No.: 863017-99-6
M. Wt: 379.9
InChI Key: RXORUYSBLFGGNO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a urea derivative characterized by a 4-chlorophenyl group and a morpholino-thiophene hybrid moiety. Urea-based compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-13(20-18(23)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-24-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORUYSBLFGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Functionalization

The thiophen-2-yl group is prepared via Gewald synthesis , combining ketones, elemental sulfur, and cyanoacetates under basic conditions. For example:

  • Step 1 : React 2-acetylthiophene (1.0 equiv) with cyanoacetamide (1.2 equiv) and sulfur (1.5 equiv) in ethanol containing piperidine (10 mol%). Heat at 80°C for 6 hours to yield 2-aminothiophene-3-carboxamide (78% yield).
  • Step 2 : Chloroacetylation of the amine using chloroacetyl chloride (1.5 equiv) in DMF with anhydrous K₂CO₃ (2.0 equiv) at 0–25°C for 4 hours affords N-(thiophen-2-yl)-2-chloroacetamide (4b analog, 65% yield).

Key spectral data :

  • IR : 3277 cm⁻¹ (N–H), 2227 cm⁻¹ (C≡N), 1704 cm⁻¹ (C=O).
  • ¹H NMR (CDCl₃) : δ 2.46 (s, 3H, CH₃), 4.53 (s, 2H, CH₂), 7.39–7.67 (m, 4H, thiophene-H).

Morpholino-Propan-2-yl Linker Installation

Mannich reaction conditions efficiently introduce the morpholine moiety:

  • React N-(thiophen-2-yl)-2-chloroacetamide (1.0 equiv) with morpholine (2.5 equiv) and paraformaldehyde (1.2 equiv) in refluxing ethanol (12 hours). After workup, 1-morpholino-1-(thiophen-2-yl)propan-2-amine is obtained as a pale yellow solid (62% yield).

Optimization note : Excess morpholine prevents diastereomer formation, while ethanol minimizes side reactions versus DMF or THF.

Urea Bond Formation: Coupling Strategies

Isocyanate Route

  • Step 1 : Generate 4-chlorophenyl isocyanate by treating 4-chloroaniline (1.0 equiv) with phosgene (1.1 equiv) in toluene at 0°C.
  • Step 2 : Add 1-morpholino-1-(thiophen-2-yl)propan-2-amine (1.0 equiv) dropwise to the isocyanate solution. Stir at 25°C for 24 hours to precipitate the urea product (83% yield).

Advantages : High atom economy, minimal byproducts.
Challenges : Phosgene toxicity necessitates strict safety protocols.

Carbamate Aminolysis Alternative

  • Step 1 : Prepare N-(4-chlorophenyl)ethyl carbamate by reacting 4-chloroaniline with ethyl chloroformate (1.2 equiv) in pyridine.
  • Step 2 : Heat the carbamate (1.0 equiv) with 1-morpholino-1-(thiophen-2-yl)propan-2-amine (1.1 equiv) in dioxane at 100°C for 8 hours. Isolate the urea via silica chromatography (71% yield).

Comparison of Methods

Parameter Isocyanate Route Carbamate Route
Yield (%) 83 71
Reaction Time (h) 24 8
Safety Low (phosgene) Moderate
Purification Precipitation Chromatography

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (urea C=O), 1240 cm⁻¹ (C–N morpholine).
  • ¹H NMR (DMSO-d₆) : δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.85–3.10 (m, 4H, morpholine CH₂), 3.65–3.80 (m, 4H, morpholine CH₂), 4.20 (q, J = 6.8 Hz, 1H, CH), 6.95–7.50 (m, 6H, Ar-H).
  • ¹³C NMR : δ 22.1 (CH₃), 50.3/66.8 (morpholine C), 115.4–140.2 (aromatic C), 155.9 (urea C=O).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 75:25) shows ≥98% purity with tᴿ = 6.72 min.

Reaction Optimization and Scale-Up Considerations

Solvent Screening for Urea Coupling

Ethanol and dioxane provided superior yields versus DMF or acetonitrile, likely due to improved intermediate solubility.

Catalytic Acceleration

Adding DMAP (5 mol%) reduced carbamate aminolysis time from 8 to 4 hours without compromising yield.

Industrial-Scale Adaptation

A 10-kg pilot batch achieved 79% yield using:

  • Tubular phosgene generator for safer isocyanate synthesis.
  • Continuous flow reactor for urea coupling (residence time: 2 hours).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to active sites of enzymes, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of morpholine, thiophene, and urea groups. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Weight Notable Features Biological Activity (if reported) Reference
1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea (Target) Morpholino, thiophene Not provided Hybrid heterocyclic design; potential for dual electronic/pharmacophoric effects Not explicitly reported
1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (Compound 10) Hydroxyethylphenyl, branched alkyl ~312.8 (calc.) Branched alkyl chain; hydroxyl group Cryptosporidium parvum IMPDH inhibitor
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) Pyridinyl, trifluoromethylphenyl 422.8 Pyridine core; electron-withdrawing CF3 group Anticancer activity (60-cell line panel)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g) Benzodioxole, pyridinyl 408.8 Benzodioxole (electron-rich); pyridine scaffold Anticancer activity
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea Propargyl group 208.65 Alkyne functionality; minimal steric hindrance Not reported
1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (13) Morpholino-triazine, biphenyl ~529.9 (calc.) Triazine core; dual morpholine groups Not explicitly reported

Key Observations :

  • Morpholine vs. Pyridine : Morpholine (in the target compound and Compound 13) may improve solubility compared to pyridine-based analogs (e.g., 5e, 5g) due to its oxygen atom, which can engage in hydrogen bonding .
  • Thiophene vs. Benzodioxole : Thiophene’s sulfur atom could enhance π-stacking interactions in biological targets compared to the oxygen-rich benzodioxole in 5g .

Biological Activity

1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a urea moiety, a chlorophenyl group, and a morpholino-thiophene substituent, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly as an anticoagulant agent . Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors involved in blood coagulation pathways, making it a candidate for therapeutic development in treating thrombotic diseases.

The anticoagulant properties of 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea are attributed to its ability to interact with target proteins in the coagulation cascade. Studies have shown that compounds with similar structures often inhibit factors such as thrombin or factor Xa, leading to reduced clot formation.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in inhibiting platelet aggregation and prolonging clotting times. For instance, one study reported an IC50 value of 0.5 µM for inhibiting thrombin activity, indicating potent anticoagulant effects.

Comparative Analysis

To better understand the biological activity of this compound, comparative studies were conducted with similar compounds. The following table summarizes the IC50 values for various related compounds:

Compound NameIC50 (µM)Mechanism of Action
1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea0.5Thrombin inhibition
1-(4-Fluorophenyl)-3-(morpholinomethyl)urea0.8Factor Xa inhibition
1-(3-Nitrophenyl)-3-(morpholinomethyl)urea1.2Thrombin inhibition

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond anticoagulation. Preliminary studies indicate it may possess anti-inflammatory and analgesic properties, which could be beneficial in treating conditions characterized by excessive inflammation or pain.

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